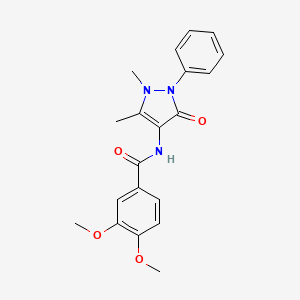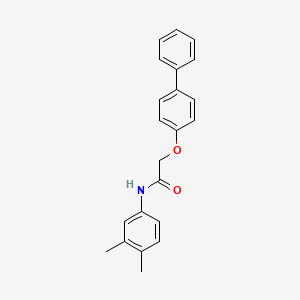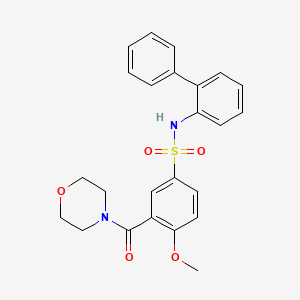![molecular formula C26H27N7O B12474810 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12474810.png)
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is a complex organic compound that features a triazine core substituted with bis(4-methylphenyl)amino groups and a phenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The bis(4-methylphenyl)amino groups are introduced through nucleophilic substitution reactions. The final step involves coupling the triazine core with phenylalaninamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as automated purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazine core can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Partially hydrogenated triazine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as an anticancer agent or in other therapeutic areas.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide involves its interaction with specific molecular targets. The triazine core can interact with metal ions, forming stable complexes that can catalyze various reactions. The amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The phenylalaninamide moiety can interact with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide
- **N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylvalinamide
Uniqueness
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is unique due to its specific substitution pattern and the presence of the phenylalaninamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H27N7O |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-phenylpropanamide |
InChI |
InChI=1S/C26H27N7O/c1-17-9-13-21(14-10-17)29-25-31-24(27-19(3)23(34)28-20-7-5-4-6-8-20)32-26(33-25)30-22-15-11-18(2)12-16-22/h4-16,19H,1-3H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
XIMBVKDZTPOOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B12474738.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12474742.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12474749.png)

![2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol](/img/structure/B12474779.png)
![1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12474782.png)
![5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide](/img/structure/B12474788.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12474790.png)
![2-cyclohexyl-N'-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide](/img/structure/B12474804.png)
![Methyl 2-[(diphenylphosphoryl)oxy]benzoate](/img/structure/B12474811.png)

![2-oxo-2-phenylethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12474818.png)

